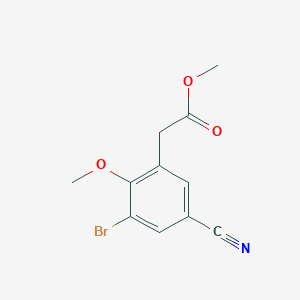
Methyl 3-bromo-5-cyano-2-methoxyphenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-2-methoxyphenylacetate, also known as MBBCM, is an organic compound that has been studied for its various applications in scientific research. MBBCM is a colorless liquid that is soluble in organic solvents, such as ethanol and methanol. It has a boiling point of 117-118°C, and a melting point of -63°C. MBBCM has been found to be useful in a variety of scientific applications, such as studies on enzyme inhibition, protein-protein interactions, and protein-ligand binding.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-cyano-2-methoxyphenylacetate is not fully understood. However, it is believed that the compound works by binding to active sites of proteins, such as enzymes, and blocking their activity. This can lead to a decrease in the activity of the protein, or even to the complete inhibition of the protein’s activity. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate has been found to interact with other molecules, such as small molecules and drugs, which can affect the activity of proteins.
Effets Biochimiques Et Physiologiques
Methyl 3-bromo-5-cyano-2-methoxyphenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate has been found to interact with other molecules, such as small molecules and drugs, which can affect the activity of proteins. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate has been found to have an effect on the human body, such as causing a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 3-bromo-5-cyano-2-methoxyphenylacetate in laboratory experiments is that it is a relatively inexpensive compound that is easy to obtain. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate is soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, one of the main limitations of using Methyl 3-bromo-5-cyano-2-methoxyphenylacetate is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate can be toxic if ingested, so it should be handled with care in the laboratory.
Orientations Futures
The future of Methyl 3-bromo-5-cyano-2-methoxyphenylacetate is promising, as there are many potential applications for this compound. One potential application is in the study of drug-protein interactions, as Methyl 3-bromo-5-cyano-2-methoxyphenylacetate can be used to study how drugs interact with proteins. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate can be used to study the effects of environmental pollutants on the environment, as well as to study the effects of small molecules on the human body. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate can be used to study the structure and function of proteins, as well as to study the effects of various drugs on the human body. Finally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate can be used to study the effects of various environmental pollutants on the environment.
Applications De Recherche Scientifique
Methyl 3-bromo-5-cyano-2-methoxyphenylacetate has been found to be useful in a variety of scientific research applications. It has been used in studies on enzyme inhibition, protein-protein interactions, and protein-ligand binding. It has also been used to study the structure and function of proteins, as well as to study the effects of small molecules on the activity of proteins. Additionally, Methyl 3-bromo-5-cyano-2-methoxyphenylacetate has been used to study the effects of drugs on the human body, as well as to study the effects of various environmental pollutants on the environment.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10(14)5-8-3-7(6-13)4-9(12)11(8)16-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTOOLMMTHOZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)
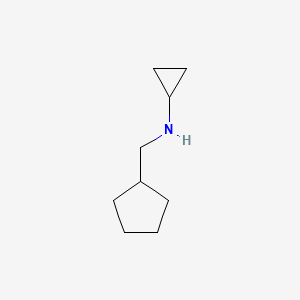
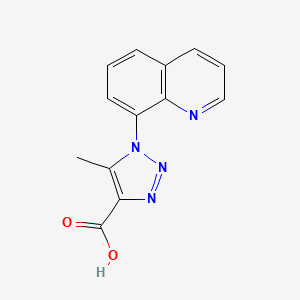
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
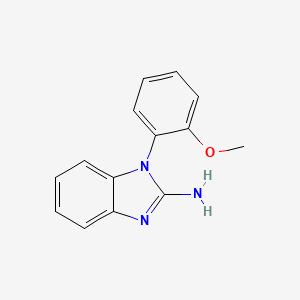

![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)

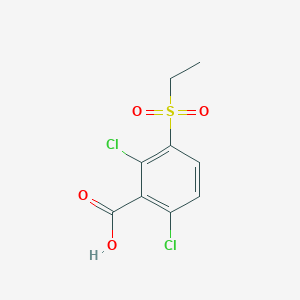
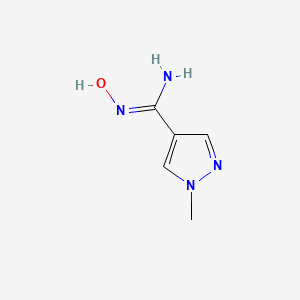
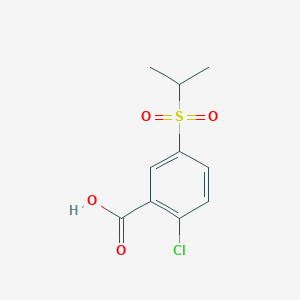

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)